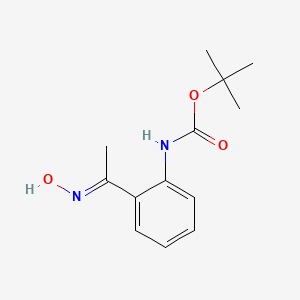

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

Beschreibung

BenchChem offers high-quality Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(15-17)10-7-5-6-8-11(10)14-12(16)18-13(2,3)4/h5-8,17H,1-4H3,(H,14,16)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUNTSRAEIFZBY-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Utility of tert-Butyl 2-(1-(hydroxyimino)ethyl)phenylcarbamate

Executive Summary

In the landscape of modern medicinal chemistry, the strategic use of protected intermediates dictates the efficiency and yield of complex active pharmaceutical ingredients (APIs). tert-Butyl 2-(1-(hydroxyimino)ethyl)phenylcarbamate (CAS: 2089657-81-6) is a highly versatile, Boc-protected ortho-aminoacetophenone oxime. It serves as a critical synthetic node, enabling the divergent synthesis of biologically active N-heterocycles, most notably quinazoline 3-oxides and 1H-indazoles.

This technical guide provides an in-depth analysis of its physicochemical profile, details the mechanistic causality behind its synthesis, and outlines self-validating protocols for its downstream applications in drug discovery.

Molecular Architecture & Physicochemical Profile

The utility of tert-butyl 2-(1-(hydroxyimino)ethyl)phenylcarbamate is governed by its dual-functional nature: a sterically shielded carbamate and a nucleophilic oxime. The tert-butoxycarbonyl (Boc) group is not merely a passive protecting group; it actively modulates the electronic landscape of the aromatic ring, reducing the nucleophilicity of the aniline nitrogen to prevent premature cyclization or oxidation.

Quantitative Physicochemical Data

| Property | Value | Causality / Synthetic Significance |

| Chemical Formula | C₁₃H₁₈N₂O₃ | Defines the molecular framework and atom economy. |

| Molecular Weight | 250.30 g/mol | Optimal for small-molecule drug discovery (Lipinski's Rule of 5 compliant). |

| CAS Registry Number | 2089657-81-6 | Unique identifier for this specific Boc-protected oxime. |

| LogP (Predicted) | ~2.8 - 3.2 | The lipophilic Boc group significantly increases organic solubility, facilitating non-aqueous synthetic steps. |

| H-Bond Donors | 2 (N-H, O-H) | Critical for directing intramolecular cyclocondensation and stabilizing transition states. |

| H-Bond Acceptors | 4 (N, O) | Enhances interaction with polar stationary phases during chromatographic purification. |

| Appearance | White to off-white solid | Indicates high purity; discoloration often signifies premature oxime degradation or Boc cleavage. |

Mechanistic Synthesis Workflow

The synthesis of this compound requires precise control over nucleophilicity and pH. The workflow is divided into two distinct phases: N-protection and oxime condensation.

Step 1: N-Boc Protection of 2-Aminoacetophenone

Causality & Rationale: The primary amine of 2-aminoacetophenone is highly reactive. Without protection, subsequent reactions with hydroxylamine or cyclization reagents would yield complex, intractable mixtures of imines and aminals. The Boc group provides steric shielding and reduces nitrogen nucleophilicity via resonance with the carbamate carbonyl.

Self-Validating Protocol:

-

Dissolve 2-aminoacetophenone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise at 0 °C to control the exothermic acyl transfer.

-

Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to accelerate the reaction via a highly electrophilic N-acylpyridinium intermediate.

-

Stir the reaction at room temperature for 12 hours.

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The highly polar starting material ( Rf ~0.2) must completely disappear, replaced by a less polar spot ( Rf ~0.6) corresponding to tert-butyl (2-acetylphenyl)carbamate (). If the starting material persists, add an additional 0.2 equiv of Boc₂O.

Step 2: Oxime Condensation

Causality & Rationale: Converting the sterically hindered ketone to an oxime requires careful pH modulation. Hydroxylamine hydrochloride is bench-stable but unreactive; pyridine is employed to liberate the free hydroxylamine base in situ while simultaneously acting as a proton shuttle to facilitate the dehydration of the tetrahedral hemiaminal intermediate.

Self-Validating Protocol:

-

Dissolve the purified tert-butyl (2-acetylphenyl)carbamate (1.0 equiv) in absolute ethanol.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and anhydrous pyridine (1.5 equiv).

-

Reflux the mixture (80 °C) for 4-6 hours.

-

Concentrate the solvent in vacuo, partition the residue between ethyl acetate and water, and wash the organic layer with 1M HCl to quantitatively remove residual pyridine.

-

Validation Checkpoint: Analyze the crude product via LC-MS. A definitive mass shift from m/z 236[M+H]⁺ (ketone) to m/z 251 [M+H]⁺ (oxime) confirms successful condensation. Furthermore, 1 H NMR must show a broad singlet at >10 ppm, validating the presence of the N-OH proton.

Mechanistic synthesis workflow of tert-butyl 2-(1-(hydroxyimino)ethyl)phenylcarbamate.

Reactivity & Downstream Applications

The true value of tert-butyl 2-(1-(hydroxyimino)ethyl)phenylcarbamate lies in its capacity for divergent cyclization. By manipulating the protecting group and the activation state of the oxime, chemists can selectively route the intermediate toward different heterocyclic scaffolds.

Pathway A: Synthesis of Quinazoline 3-Oxides

Quinazoline 3-oxides are a class of N-heterocycles that exhibit potent cytotoxic activities against various human leukemia cell lines, such as HL-60 .

Causality & Protocol: To construct the pyrimidine N-oxide ring, the Boc group must first be removed to liberate the nucleophilic aniline.

-

Deprotection: Dissolve the oxime in a 4:1 (v/v) mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. Evaporate to yield the 2-aminoacetophenone oxime TFA salt.

-

Cyclocondensation: Suspend the crude salt in an excess of triethyl orthoformate and reflux for 3 hours. The orthoester acts as a single-carbon electrophile. The liberated primary amine attacks the orthoester, followed by intramolecular attack by the oxime nitrogen, yielding the 2-unsubstituted quinazoline 3-oxide.

-

Validation Checkpoint: The disappearance of the intense Boc signal (singlet, 9H, ~1.5 ppm) in the 1 H NMR spectrum, coupled with the appearance of a highly conjugated aromatic system in UV-Vis spectroscopy (significant bathochromic shift), confirms successful cyclization .

Pathway B: Synthesis of 1H-Indazoles

Alternatively, the compound can be routed to form 1H-indazoles via a Beckmann-type activation.

Causality & Protocol:

-

Activation: Dissolve the Boc-protected oxime in DCM. Add triethylamine (Et₃N, 2.0 equiv) followed by methanesulfonyl chloride (MsCl, 1.2 equiv) at 0 °C. The MsCl selectively mesylates the oxime hydroxyl group, transforming it into a superior leaving group.

-

Cyclization: Upon warming to room temperature, the basic conditions promote intramolecular N-N bond formation, displacing the mesylate group and yielding the N-Boc-1H-indazole derivative.

-

Validation Checkpoint: LC-MS analysis will show a loss of water/mesylate mass equivalents, and IR spectroscopy will confirm the disappearance of the broad O-H stretch at ~3300 cm⁻¹.

Divergent cyclization pathways yielding quinazoline 3-oxides and 1H-indazoles.

References

-

Mphahlele M.J. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. 2022; 27(22): 7985. Available at:[Link]

The Unexplored Therapeutic Potential of Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its chemical stability and ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] This technical guide delves into the largely uncharted territory of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate and its derivatives. While direct research on this specific scaffold is nascent, this document synthesizes the available knowledge on structurally related oxime carbamates and phenylcarbamates to forecast their therapeutic promise. We will explore their synthesis, potential biological activities—including antimicrobial, anti-inflammatory, and cytotoxic effects—and provide detailed, field-proven protocols for their evaluation. This guide aims to be a foundational resource for researchers poised to investigate this promising class of compounds.

Introduction: The Carbamate Moiety as a Privileged Scaffold

Carbamates (urethanes) are a class of organic compounds sharing a common functional group derived from carbamic acid. Their structural similarity to the peptide bond, coupled with enhanced stability against enzymatic degradation, has cemented their role in drug design.[3][4] The carbamate moiety can act as a bioisosteric replacement for amide bonds, improving a molecule's ability to cross cell membranes and resist metabolic breakdown.[3] Furthermore, carbamates are integral to the design of prodrugs, where they can mask a pharmacologically active group to improve bioavailability and targeted delivery.[2]

The subject of this guide, tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate, combines the established carbamate scaffold with an oxime (hydroxyimino) functionality. Oxime derivatives are themselves a source of diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The strategic combination of these two pharmacophores presents a compelling case for the exploration of this novel chemical space.

Synthesis and Characterization

A general synthetic pathway would likely involve the initial synthesis of a substituted 2-aminophenyl ketone, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and subsequent oximation.

General Synthetic Protocol

A potential synthetic route is outlined below. This protocol is a composite of established methods for similar compounds and should be optimized for specific derivatives.[4]

Step 1: Synthesis of tert-butyl 2-aminophenylcarbamate.

This intermediate can be prepared from 2-nitroaniline. The amino group of 2-nitroaniline is first protected with a tert-butoxycarbonyl (Boc) group. Subsequent reduction of the nitro group yields tert-butyl 2-aminophenylcarbamate.[4]

Step 2: Acylation of tert-butyl 2-aminophenylcarbamate.

The amino group of tert-butyl 2-aminophenylcarbamate can be acylated with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to introduce the ethyl ketone precursor.

Step 3: Oximation of the Ketone.

The final step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base to form the desired hydroxyimino derivative.[1]

Characterization

The structural confirmation of the synthesized derivatives would be achieved through standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the carbamate and oxime functionalities.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally similar oxime carbamates and phenylcarbamates, the following therapeutic areas represent promising avenues for investigation.

Antimicrobial Activity

Oxime carbamates have demonstrated notable antimicrobial properties.[1][2] The presence of halogen substituents on the aromatic ring has been shown to enhance this activity.[1] It is hypothesized that these compounds may exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric of antimicrobial potency. The broth microdilution method is a standard and reliable technique for its determination.

Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.

-

-

Inoculum Preparation:

-

From a fresh culture, suspend several colonies in sterile saline.

-

Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the test compound dilutions.

-

Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Anti-inflammatory Activity

Structurally related tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have exhibited promising in vivo anti-inflammatory activity.[4] The mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or the modulation of pro-inflammatory cytokine production.[5][6]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Include a negative control (cells only) and a positive control (cells with LPS).

-

-

Incubation:

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

-

Cytotoxic (Anticancer) Activity

Various carbamate and oxime derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[7][8] The mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Appropriate cell culture medium with supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compounds.

-

Include a vehicle control (solvent only).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Structure-Activity Relationships (SAR) and Future Directions

While specific SAR data for tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate derivatives is not yet available, general trends from related compound classes can guide future research. For instance, the nature and position of substituents on the phenyl ring are likely to significantly influence biological activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the antimicrobial effects of similar scaffolds.[1]

Future research should focus on the systematic synthesis of a library of derivatives with diverse substitutions on the phenyl ring. This will enable a thorough investigation of SAR and the identification of lead compounds with optimized potency and selectivity for specific biological targets.

Data Presentation

As research into this class of compounds progresses, it will be crucial to present quantitative data in a clear and structured format to facilitate comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Parent | H | >128 | >128 |

| Deriv-1 | 4-Cl | 32 | 64 |

| Deriv-2 | 4-F | 64 | 128 |

| Deriv-3 | 4-NO₂ | 16 | 32 |

| Streptomycin | - | 1 | 8 |

Table 2: Hypothetical Anti-inflammatory Activity Data

| Compound ID | R-group on Phenyl Ring | NO Production Inhibition IC₅₀ (µM) |

| Parent | H | >100 |

| Deriv-1 | 4-Cl | 25.5 |

| Deriv-2 | 4-F | 45.2 |

| Deriv-3 | 4-NO₂ | 15.8 |

| Dexamethasone | - | 0.1 |

Table 3: Hypothetical Cytotoxicity Data

| Compound ID | R-group on Phenyl Ring | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| Parent | H | >100 | >100 |

| Deriv-1 | 4-Cl | 12.3 | 18.7 |

| Deriv-2 | 4-F | 28.1 | 35.4 |

| Deriv-3 | 4-NO₂ | 8.9 | 11.2 |

| Doxorubicin | - | 0.5 | 0.8 |

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: A plausible synthetic workflow for the target derivatives.

Caption: A logical workflow for the biological evaluation of the derivatives.

Conclusion

The class of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate derivatives represents a promising, yet underexplored, area for drug discovery. By combining the favorable properties of the carbamate moiety with the diverse bioactivities of oximes, these compounds are poised for investigation as potential antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a foundational framework for initiating such research, from synthesis and characterization to robust biological evaluation. The detailed protocols and structured approach outlined herein are intended to empower researchers to unlock the therapeutic potential of this novel chemical scaffold.

References

-

Synthesis and antimicrobial activities of new oxime carbamates of 3-aryl-2-thioquinazolin-4(3H). (URL: [Link])

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. (URL: [Link])

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (URL: [Link])

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (URL: [Link])

-

Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. (URL: [Link])

-

Synthesis of Secondary and Tertiary Oxime Carbamate Derivatives and their Structure-Dependent Bioactivity. (URL: [Link])

-

Treatment of carbamate and organophosphate intoxication with new oximes. (URL: [Link])

-

Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (URL: [Link])

-

Proposed prodrug-based activity of carbamate-functionalized oxime compounds. (URL: [Link])

-

Anti-inflammatory Properties of a Newly Synthesized Compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074). (URL: [Link])

-

Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways. (URL: [Link])

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (URL: [Link])

-

Mutagenic and cytotoxic activities of benfuracarb insecticide. (URL: [Link])

-

Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. (URL: [Link])

-

In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. (URL: [Link])

-

Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies. (URL: [Link])

-

Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. (URL: [Link])

-

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. (URL: [Link])

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (URL: [Link])

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (URL: [Link])

-

TERT-BUTYL HYDROXYCARBAMATE. (URL: [Link])

-

CAS No. 2089657-81-6, tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate. (URL: [Link])

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory properties of a newly synthesized compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Molecular Docking Studies with tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

Abstract

This technical guide provides a comprehensive, field-proven framework for conducting molecular docking studies, using tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate as a case study. In the absence of a predetermined biological target for this specific ligand, we have selected human Acetylcholinesterase (AChE) as a representative protein target. This choice is predicated on the well-documented activity of other carbamate derivatives as cholinesterase inhibitors.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. We will navigate the entire molecular docking workflow, from initial target selection and validation to the intricate steps of protein and ligand preparation, grid generation, docking execution, and culminating in a thorough analysis of the results. The methodologies described herein are self-validating and grounded in established scientific literature, ensuring a robust and reproducible approach to computational drug discovery.

Introduction: The Rationale and the Target

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the molecular interactions.[6][7] This in-silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization.

Our investigation will utilize the crystal structure of human acetylcholinesterase, a validated target for docking studies.[8][9] We will employ AutoDock Vina, a widely used and validated open-source molecular docking program, to predict the binding mode and affinity of our ligand.[10][11]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process. The following diagram illustrates the key stages of our workflow, each of which will be detailed in the subsequent sections.

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the molecular docking study of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate with human acetylcholinesterase.

Software and Resource Requirements

| Software/Resource | Purpose |

| RCSB Protein Data Bank (PDB) | Source for the 3D structure of the target protein. |

| PubChem | Source for the 3D structure of the ligand. |

| AutoDock Tools (ADT) | Preparation of protein and ligand files (PDBQT format).[12] |

| AutoDock Vina | Molecular docking program.[10][11] |

| PyMOL or UCSF Chimera | Visualization and analysis of molecular structures and docking results.[13][14] |

| Schrödinger Maestro | (Optional) For advanced analysis like MM-GBSA.[15][16][17] |

Ligand Preparation

The accuracy of a docking study is highly dependent on the correct preparation of the ligand. This involves obtaining the 3D structure and converting it to the required format with appropriate chemical information.

Protocol:

-

Obtain Ligand Structure: Download the 3D structure of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate from the PubChem database in SDF format.

-

Convert to PDB Format: Use a molecular modeling tool like PyMOL or Open Babel to convert the SDF file to a PDB file.

-

Prepare for Docking with AutoDock Tools (ADT):

-

Launch ADT and open the ligand PDB file.

-

Go to Ligand -> Input -> Choose and select the loaded ligand.

-

ADT will automatically add Gasteiger charges and merge non-polar hydrogens.[18]

-

Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

-

Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).[18][19]

-

Receptor Preparation

Proper preparation of the receptor is crucial for a successful docking experiment. This involves cleaning the PDB file, adding hydrogens, and assigning charges.

Protocol:

-

Obtain Receptor Structure: Download the crystal structure of human acetylcholinesterase from the RCSB PDB. For this guide, we will use PDB ID: 4EY7, which is a high-resolution structure complexed with the inhibitor donepezil.[20]

-

Clean the Protein Structure:

-

Prepare for Docking with AutoDock Tools (ADT):

Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed. It should encompass the entire binding site to allow the ligand to explore all possible binding poses.

Protocol:

-

Open the Prepared Receptor in ADT: Load the protein.pdbqt file.

-

Define the Grid Box:

-

Go to Grid -> Grid Box.

-

A box will appear around the protein. You can adjust its size and position.

-

To center the grid box on the active site, you can use the coordinates of the co-crystallized ligand from the original PDB file as a reference. For PDB ID 4EY7, the active site is located in a deep gorge.[9] The coordinates of the co-crystallized donepezil can be used to center the grid box.

-

A common approach is to set the grid box dimensions to be large enough to accommodate the ligand with some extra space for rotation and translation (e.g., 60 x 60 x 60 Å).[23]

-

-

Save the Grid Parameters:

-

Go to File -> Close Saving Current to save the grid parameters in a grid.gpf file. This file contains the coordinates and dimensions of the grid box.

-

Docking Simulation with AutoDock Vina

With the prepared ligand and receptor, and the defined grid box, we can now perform the molecular docking simulation.

Protocol:

-

Create a Configuration File: Create a text file named conf.txt with the following content:

Replace the bracketed values with the actual coordinates and dimensions from your grid box generation step.[24]

-

Run AutoDock Vina from the Command Line:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

-

This command will initiate the docking simulation. The results will be saved in docking_results.pdbqt, and a log file with details of the run will be created as docking_log.txt.

-

Analysis and Interpretation of Results

Binding Affinity and Pose Analysis

AutoDock Vina provides a ranked list of binding poses for the ligand, along with their corresponding binding affinities in kcal/mol.[27] A more negative binding affinity indicates a more favorable binding interaction.

Protocol:

-

Examine the Log File: The docking_log.txt file contains a table of the top binding poses, their affinities, and the root-mean-square deviation (RMSD) from the best pose.

-

Visualize the Docking Poses:

-

Open the protein.pdbqt and docking_results.pdbqt files in PyMOL or UCSF Chimera.[13][14]

-

The docking_results.pdbqt file contains multiple models, each representing a different binding pose. You can cycle through them to visualize their orientation within the active site.

-

The pose with the lowest binding energy is generally considered the most likely binding mode.[27]

-

Molecular Interaction Analysis

Visualizing the interactions between the ligand and the receptor is crucial for understanding the basis of binding.

Protocol:

-

Identify Key Interactions: In your visualization software, focus on the best binding pose.

-

Analyze Non-covalent Interactions: Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site. Tools within PyMOL and other viewers can help identify and display these interactions.[28][29]

-

Relate Interactions to Binding Affinity: A strong network of interactions typically correlates with a high binding affinity.

The following diagram illustrates the potential types of interactions that can be analyzed.

Caption: Key molecular interactions to analyze in a docking study.

Advanced Analysis: MM-GBSA Calculations

For a more accurate estimation of binding free energy, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be performed on the docked poses. This method provides a more rigorous scoring of the binding affinity.[15][16]

Protocol (using Schrödinger Maestro):

-

Import the Docked Complex: Load the protein and the best ligand pose into Maestro.

-

Run Prime MM-GBSA:

-

Navigate to the Prime MM-GBSA module.

-

Define the protein and the ligand.

-

Run the calculation using the default settings.[17]

-

-

Analyze the Results: The output will provide a detailed breakdown of the binding free energy, including contributions from van der Waals, electrostatic, and solvation energies.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step protocol for conducting a molecular docking study, using tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate and human acetylcholinesterase as a working example. By following these methodologies, researchers can generate robust and reproducible predictions of ligand-protein interactions.

The results of a molecular docking study are predictive and should be validated experimentally. Promising candidates identified through this in-silico approach should be subjected to in-vitro enzymatic assays to confirm their inhibitory activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted binding pose over time.

References

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

Ligand docking and binding site analysis with PyMOL and Autodock/Vina. BMC Bioinformatics. [Link]

-

Crystal structure of human acetylcholinesterase in complex with C35. RCSB PDB. [Link]

-

How to Calculate Binding Free Energy (MMGBSA) in Maestro | Step-by-Step Tutorial. YouTube. [Link]

-

Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. [Link]

-

X-ray structure of human acetylcholinesterase in complex with oxime MMB4 (hAChE-MMB4). RCSB PDB. [Link]

-

Crystal Structure of Human Acetylcholinesterase. RCSB PDB. [Link]

-

Crystal structure of human acetylcholinesterase. RCSB PDB. [Link]

-

Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules. [Link]

-

Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. ResearchGate. [Link]

-

Acetylcholinesterase inhibitor. Wikipedia. [Link]

-

Generating grid box for Docking using Vina. YouTube. [Link]

-

MMGBSA Re-Scoring of Docked Ligands | Step-by-Step Guide on Schrödinger Software | MM/GBSA. YouTube. [Link]

-

How to install and start Autodock vina ?. ResearchGate. [Link]

-

Ligand docking and binding site analysis with pymol and autodock/vina. SciSpace. [Link]

-

GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Gene Reports. [Link]

-

Autodock Vina Result Analysis with PyMol. YouTube. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

-

Autodock vina command line scripts. GitHub. [Link]

-

Protein-‐ligand docking with MOE. School of Chemical Sciences. [Link]

-

This app helps you to generate or define grid box for Autodock Vina and Autodock4. GitHub. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

AutoDock Vina Manual. Scripps Research. [Link]

-

Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bulgarian Chemical Communications. [Link]

-

1001 Ways to run AutoDock Vina for virtual screening. Journal of Computer-Aided Molecular Design. [Link]

-

AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. [Link]

-

Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]

-

AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology. [Link]

-

Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences. [Link]

- Molecular Docking Tutorial. University of Tromsø.

-

How to calculate MM-GBSA with Schrödinger maestro glide?. ResearchGate. [Link]

-

What should be the best strategy to define grid box in blind docking?. Stack Exchange. [Link]

-

Basic docking. AutoDock Vina Documentation. [Link]

-

AutoDock Version 4.2. The Scripps Research Institute. [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. PubChem. [Link]

-

tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. AutoDock Vina [cgl.ucsf.edu]

- 11. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccsb.scripps.edu [ccsb.scripps.edu]

- 13. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. rcsb.org [rcsb.org]

- 21. m.youtube.com [m.youtube.com]

- 22. dasher.wustl.edu [dasher.wustl.edu]

- 23. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]

- 24. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 25. researchgate.net [researchgate.net]

- 26. GitHub - cnkndmr/autodock-vina_scripts: Autodock vina command line scripts · GitHub [github.com]

- 27. m.youtube.com [m.youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Preclinical Pharmacokinetic Characterization of Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the novel chemical entity, tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate. As a molecule with potential therapeutic applications, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its progression through the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering a strategic and methodologically sound approach to characterizing the pharmacokinetic profile of this compound.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Therefore, an early and comprehensive assessment of a compound's ADME profile is not merely a regulatory requirement but a critical step in de-risking a drug development program. For tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate, a molecule with the chemical formula C13H18N2O3[1], understanding its behavior within a biological system is fundamental to establishing a viable dosing regimen and ensuring its safety and efficacy.

This guide will delineate a logical, multi-tiered approach to the pharmacokinetic characterization of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate, commencing with fundamental physicochemical and in vitro assessments and progressing to in vivo studies. The rationale behind each experimental choice will be elucidated, providing a clear roadmap for generating a robust pharmacokinetic data package.

Foundational Physicochemical and In Vitro Profiling

Prior to initiating cell-based or in vivo studies, a foundational understanding of the compound's intrinsic properties is essential. These initial assessments are predictive of its in vivo behavior and guide the design of subsequent, more complex experiments.

In Silico and Preliminary Physicochemical Characterization

Computational models and basic laboratory measurements provide the first glimpse into the potential pharmacokinetic liabilities of a compound.

| Parameter | Experimental Method | Rationale and Interpretation |

| Solubility | Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 5.0, 7.4) | Poor aqueous solubility can be a significant impediment to oral absorption. Understanding the pH-dependent solubility is crucial for predicting its behavior in the gastrointestinal tract. |

| Lipophilicity (LogD) | Shake-flask method (octanol/water) at physiological pH (7.4) | Lipophilicity is a key determinant of a drug's ability to cross biological membranes. An optimal LogD range (typically 1-3) is often sought to balance permeability with aqueous solubility. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | This cell-free assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane, offering an early indication of its potential for oral absorption. |

In Vitro ADME Assays: A Step-by-Step Approach

A suite of in vitro assays is employed to investigate the metabolic fate and potential for drug-drug interactions of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate.

The metabolic stability of a drug is a critical determinant of its half-life and oral bioavailability.

Protocol: Metabolic Stability in Liver Microsomes

-

Preparation: Thaw cryopreserved liver microsomes (human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH.

-

Incubation: Incubate tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate (typically at 1 µM) with liver microsomes in the presence of the NADPH-cofactor solution at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs. The presence of a tert-butyl group in the structure of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate suggests potential for metabolism by CYPs, as this moiety is known to be a target for these enzymes[2].

Identifying the major metabolites is crucial for understanding the clearance pathways and assessing the potential for the formation of pharmacologically active or toxic byproducts.

Protocol: Metabolite Identification in Hepatocytes

-

Incubation: Incubate tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate with cryopreserved hepatocytes from relevant species (including human) at 37°C.

-

Sampling and Analysis: Collect samples at different time points and analyze using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites.

Rationale: Hepatocytes contain a broader range of drug-metabolizing enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs, SULTs) enzymes, providing a more comprehensive picture of metabolic pathways compared to microsomes.

Caption: Hypothetical metabolic pathways for tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate.

The extent of binding to plasma proteins influences the free (unbound) concentration of a drug, which is the pharmacologically active portion.

Protocol: Rapid Equilibrium Dialysis (RED)

-

Preparation: Add tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate to plasma from different species.

-

Dialysis: Place the plasma sample in the sample chamber of a RED device, with buffer in the adjacent chamber, separated by a semipermeable membrane.

-

Incubation: Incubate at 37°C until equilibrium is reached.

-

Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) based on the concentration ratio.

Assessing the potential for a new drug to inhibit or induce CYP enzymes is a critical component of safety assessment to predict potential drug-drug interactions.

| Assay | Methodology | Purpose |

| CYP Inhibition | Incubation of the test compound with human liver microsomes and specific CYP probe substrates. | To determine the IC50 values and assess the risk of clinically significant drug-drug interactions where the new compound inhibits the metabolism of co-administered drugs. |

| CYP Induction | Incubation of the test compound with cultured human hepatocytes and measurement of CYP enzyme mRNA levels and/or activity. | To evaluate the potential for the new compound to increase the metabolism of co-administered drugs, potentially reducing their efficacy. |

In Vivo Pharmacokinetic Evaluation

Following a thorough in vitro characterization, in vivo studies in preclinical species are conducted to understand the compound's pharmacokinetic profile in a whole-organism setting.

Sources

tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate receptor binding affinity

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate. Given the absence of extensive prior research on this specific molecule, this document outlines a strategic, hypothesis-driven approach grounded in its distinct structural characteristics. We will delve into the theoretical underpinnings of receptor binding, provide detailed experimental protocols, and offer insights into robust data analysis and interpretation.

Introduction and Hypothesis Generation

The compound tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate presents two key structural motifs that guide our investigation: the phenylcarbamate group and an oxime (hydroxyimino) functional group. The carbamate moiety is a well-established pharmacophore in a class of drugs known as cholinesterase inhibitors.[1][2][3] These agents are critical in the management of conditions like Alzheimer's disease, where they act by inhibiting the breakdown of the neurotransmitter acetylcholine.[1][4][5] The presence of this functional group strongly suggests that a primary biological target for our test compound could be acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).[2][4]

Therefore, this guide will proceed with the primary hypothesis that tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate exhibits binding affinity for cholinesterase enzymes. Our experimental design will be tailored to rigorously test this hypothesis and quantify the binding parameters.

Foundational Principles of Receptor-Ligand Interactions

Before delving into experimental protocols, it is crucial to understand the key parameters that define the interaction between a ligand (our compound) and its receptor (the target protein).

-

Affinity: This describes the strength of the interaction between the ligand and its receptor. High affinity means that the ligand binds tightly to the receptor at low concentrations.

-

Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. A lower Kd value corresponds to a higher binding affinity.[6]

-

IC50 (Half-maximal Inhibitory Concentration): In competitive binding assays, the IC50 is the concentration of an unlabeled drug that displaces 50% of a specifically bound radiolabeled ligand.[6][7]

-

Inhibition Constant (Ki): The Ki is the dissociation constant of the inhibitor-receptor complex and provides a more absolute measure of binding affinity than the IC50. It can be calculated from the IC50 value.[7][8]

-

Bmax (Maximum Binding Capacity): This represents the total concentration of receptor sites in a given preparation.[7][8]

Experimental Design and Strategic Rationale

Our investigation will employ two complementary and widely respected techniques to determine the binding affinity of our compound: a classic Radioligand Competition Binding Assay and a modern, label-free Surface Plasmon Resonance (SPR) analysis.

Target Receptor Selection and Preparation

-

Primary Target: Human recombinant acetylcholinesterase (AChE) will be the primary target receptor due to the structural alerts from the carbamate group.

-

Receptor Source: Commercially available purified recombinant human AChE is recommended for consistency and to avoid confounding variables from other proteins present in tissue homogenates.

Rationale for Method Selection

-

Radioligand Binding Assay: This technique is considered the "gold standard" for its sensitivity and robustness in quantifying ligand-receptor interactions.[7][8] A competitive binding format is ideal for screening and determining the affinity of unlabeled compounds.[7][8]

-

Surface Plasmon Resonance (SPR): SPR offers real-time, label-free detection of binding events, providing kinetic data (association and dissociation rates) in addition to affinity.[9][10][11] This method is invaluable for confirming the findings from the radioligand assay and providing deeper mechanistic insights.[9]

Detailed Experimental Protocols

Radioligand Competition Binding Assay for AChE

This protocol is designed to determine the IC50 and subsequently the Ki of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate for AChE.

4.1.1. Materials and Reagents

-

Test Compound: tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

-

Receptor: Purified recombinant human AChE

-

Radioligand: [³H]-Donepezil or another suitable high-affinity AChE radioligand.

-

Unlabeled Competitor (for non-specific binding): Donepezil or another known AChE inhibitor.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% bovine serum albumin (BSA).

-

Filtration Apparatus: 96-well filter plates with glass fiber filters.

-

Scintillation Cocktail and Counter.

4.1.2. Experimental Workflow Diagram

Caption: Workflow for the AChE radioligand competition binding assay.

4.1.3. Step-by-Step Protocol

-

Prepare a dilution series of the test compound, tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate, in assay buffer. A typical range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

To each well of a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of the test compound at various concentrations (for total binding, add buffer instead).

-

For determining non-specific binding (NSB), add a saturating concentration of an unlabeled AChE inhibitor (e.g., 10 µM Donepezil) instead of the test compound.[12][13]

-

50 µL of [³H]-Radioligand at a concentration close to its Kd.

-

50 µL of the AChE preparation.

-

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters three times with 200 µL of ice-cold assay buffer to remove any unbound radioligand.

-

Dry the filter plate and add 200 µL of scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a scintillation counter. The output will be in counts per minute (CPM).

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR provides a powerful, label-free approach to confirm binding and determine the kinetics of the interaction.[9][10][14][15]

4.2.1. Materials and Reagents

-

SPR Instrument and Sensor Chips: (e.g., a Biacore system with CM5 sensor chips).

-

Test Compound: tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate.

-

Ligand: Purified recombinant human AChE.

-

Immobilization Reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

-

Running Buffer: HBS-EP+ buffer (or similar), pH 7.4.

4.2.2. Experimental Workflow Diagram

Caption: Workflow for SPR analysis of compound-AChE interaction.

4.2.3. Step-by-Step Protocol

-

Immobilize AChE onto the sensor chip surface using standard amine coupling chemistry (NHS/EDC activation). A reference flow cell should be prepared similarly but without the immobilized protein to allow for background subtraction.

-

Prepare a dilution series of the test compound in running buffer.

-

Perform binding measurements by injecting the different concentrations of the test compound over the sensor surface for a defined period (association phase), followed by an injection of running buffer to monitor the dissociation of the compound from the receptor (dissociation phase).

-

Regenerate the sensor surface between each compound injection using a mild regeneration solution (e.g., a low pH glycine solution) to remove all bound compound.

-

Collect the sensorgram data for each concentration.

Data Analysis and Interpretation

Radioligand Binding Data

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[13]

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the log concentration of the test compound. This will yield a sigmoidal curve.

-

-

Determine the IC50:

-

Use non-linear regression analysis to fit the competition curve and determine the IC50 value.

-

-

Calculate the Ki:

-

Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Table 1: Example Data from a Radioligand Competition Binding Assay

| Test Compound Conc. (M) | Total Binding (CPM) | Specific Binding (%) |

| 1.00E-10 | 5000 | 100.0 |

| 1.00E-09 | 4850 | 96.3 |

| 1.00E-08 | 4200 | 81.3 |

| 1.00E-07 | 2800 | 50.0 |

| 1.00E-06 | 1550 | 18.8 |

| 1.00E-05 | 1050 | 1.3 |

| NSB | 1000 | 0.0 |

Note: This is illustrative data.

SPR Data

-

Process the Sensorgrams:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

-

Kinetic Analysis:

-

Globally fit the sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

-

Calculate the Equilibrium Dissociation Constant (KD):

-

KD = kd / ka

-

Table 2: Example Kinetic and Affinity Data from SPR Analysis

| Parameter | Value | Unit |

| ka (on-rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| kd (off-rate) | 3.0 x 10⁻³ | s⁻¹ |

| KD (Affinity) | 2.0 x 10⁻⁸ | M (20 nM) |

Note: This is illustrative data.

Self-Validating Systems and Trustworthiness

To ensure the integrity and reproducibility of the results, the following controls and considerations are essential:

-

Positive Control: Always include a known inhibitor (e.g., Donepezil) in each assay to validate the assay performance.

-

Negative Control: Use a vehicle control (e.g., DMSO at the same concentration as the test compound) to ensure the solvent does not interfere with the assay.

-

Receptor Saturation: For radioligand assays, ensure that the concentration of the radioligand is appropriate (ideally at or below its Kd) and that the concentration of the unlabeled competitor for NSB determination is sufficient to saturate all specific binding sites.[13]

-

Data Quality: For SPR, ensure stable baselines, proper reference subtraction, and good fits of the data to the chosen kinetic model.

Conclusion

This guide provides a robust and scientifically rigorous framework for determining the receptor binding affinity of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate. By hypothesizing that acetylcholinesterase is a primary target based on the compound's carbamate structure, we have outlined detailed protocols for both radioligand competition binding assays and surface plasmon resonance analysis. Adherence to these methodologies, coupled with careful data analysis and the implementation of self-validating controls, will yield reliable and high-quality data, which is fundamental for advancing the understanding of this novel compound's pharmacological profile.

References

-

Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

-

Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The American journal of physiology, 255(5 Pt 1), E585-9.

- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Endocrinology and Metabolism, 255(5), E585-E589.

- Ahmed, T., et al. (2018). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening.

- Peng, X., et al. (2007). High Affinity of Carbamate Analogues of Morphinan at Opioid Receptors. Bioorganic & medicinal chemistry letters, 17(6), 1508–1511.

- Limbird, L. E. (1996). Analysis of Receptor–Ligand Interactions. Cell-surface receptors: a practical approach, 1-26.

- Peng, X., Knapp, B. I., Bidlack, J. M., & Neumeyer, J. L. (2007). High-affinity carbamate analogues of morphinan at opioid receptors. Bioorganic & medicinal chemistry letters, 17(6), 1508-1511.

-

Creative Bioarray. Radioligand Binding Assay. [Link]

-

Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]

- De Lean, A., & Rodbard, D. (1979). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of theoretical biology, 80(3), 361-383.

- Piazzi, L., et al. (1998). Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives. Journal of Medicinal Chemistry, 41(15), 2779-2792.

-

GraphPad Software. Nonspecific binding. [Link]

-

Glaxo Wellcome. Receptor binding techniques: saturation (equilibrium) analysis. [Link]

- Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3.

- Khan, I., et al. (2016). Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking.

- Shankaran, D. R., Gobi, K. V., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel, Switzerland), 7(8), 1589–1601.

-

Raines, R. T. Analysis of Receptor-Ligand Interactions. [Link]

-

Wikipedia. Acetylcholinesterase inhibitor. [Link]

- Stahelin, R. V. (2014). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 25(20), 3041–3045.

- Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual.

- Gherbi, K., et al. (2023). Fab-Induced Stabilization of an Ion Channel Receptor Enables Mechanistic Characterization of Small-Molecule Therapeutics. Analytical Chemistry, 95(9), 4234-4241.

- Zhang, Y., & Ye, L. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 2129, 149–161.

- Zhang, Y., & Ye, L. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2129, 149-161.

- Håkansson, L. (1993). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Acta neurologica Scandinavica. Supplementum, 149, 7–9.

- Håkansson, L. (1993). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Acta Neurologica Scandinavica, 88(s149), 7-9.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 13. graphpad.com [graphpad.com]

- 14. Small Molecule Immunosensing Using Surface Plasmon Resonance [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

toxicity profile of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate in cell models

An In-depth Technical Guide to the Cellular Toxicity Profiling of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

Introduction: Establishing the Need for a Comprehensive Profile

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is a specific organic molecule whose biological effects and safety profile are not yet well-documented in scientific literature. Preliminary safety information from suppliers indicates a potential hazard, with one source listing it as "Harmful if swallowed"[1]. This underscores the critical importance of a thorough toxicological assessment before further development. The process of drug discovery and chemical safety screening relies on a fail-early, fail-fast paradigm, where in vitro assays provide a rapid and cost-effective means to identify and eliminate compounds with unfavorable toxicity profiles[2].

Carbamate structures, as a class, are known to have diverse biological activities. For instance, ethyl carbamate is recognized as a probable human carcinogen that can induce oxidative stress[3]. This precedent provides a logical starting point and a mechanistic hypothesis for investigating the toxicity of related novel carbamates.

This guide outlines a systematic, multi-parametric approach to building a comprehensive toxicity profile for tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate using established cell models.

Caption: A high-level overview of the tiered approach to in vitro toxicity assessment.

Section 1: Foundational Cytotoxicity Assessment: Defining the Dose

Expertise & Experience: The first and most critical step in any toxicological study is to determine the concentration range over which the test compound exerts a biological effect. Without this dose-response data, results from more complex mechanistic assays are uninterpretable. We begin with a general cell health assay to establish the 50% inhibitory concentration (IC₅₀), which will guide the concentrations used in all subsequent experiments[4].

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Causality: The MTT assay is selected for its robustness, high-throughput capability, and its principle of measuring mitochondrial reductase activity. This is a key indicator of cell metabolic health[4]. A reduction in this activity is one of the earliest signs of cellular stress or death.

Experimental Protocol: MTT Assay for IC₅₀ Determination

-

Cell Seeding: Plate a chosen cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to cover a wide concentration range (e.g., from 100 µM down to 0.1 µM).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Summary

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HepG2 | 24 | Result |

| HepG2 | 48 | Result |

| MCF-7 | 48 | Result |

Section 2: Genotoxicity Profiling: Assessing DNA and Chromosomal Integrity

Expertise & Experience: A positive cytotoxicity result does not explain the underlying mechanism. A critical liability for any developmental compound is genotoxicity—the ability to damage DNA or chromosomes, which can lead to carcinogenesis[5]. Regulatory agencies require a battery of genotoxicity tests, as no single assay can detect all relevant genotoxic mechanisms[2][6].

Recommended Assay 1: In Vitro Micronucleus Assay

Causality: This assay is a cornerstone of cytogenetic testing. It robustly identifies compounds that are either clastogenic (cause chromosome breaks) or aneugenic (cause chromosome loss). These events result in the formation of small, secondary nuclei (micronuclei) outside the main nucleus in dividing cells[2][5]. It provides a direct, visual measure of significant chromosomal damage.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Treatment: Treat a suitable cell line (e.g., TK6 or CHO-K1) with the test compound at several concentrations, typically at and below the IC₅₀ value determined previously. Include a positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity) and a vehicle control.

-

Cytochalasin B Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells where micronuclei are easily scored.

-

Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.

-

Cell Harvesting & Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye like Giemsa or a fluorescent dye (e.g., DAPI).

-

Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Caption: A logical workflow for assessing the genotoxic potential of a novel compound.

Section 3: Mechanistic Insights: Apoptosis and Oxidative Stress

Expertise & Experience: If a compound is cytotoxic, it is crucial to understand the mode of cell death it induces. This provides insight into its mechanism of action and potential off-target effects. Apoptosis (programmed cell death) and necrosis are two primary forms of cell death, each with distinct biochemical and morphological features[7]. Furthermore, many toxic compounds exert their effects by inducing oxidative stress, an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses[8].

Apoptosis Assessment: Is the Compound Triggering Programmed Cell Death?

Causality: Apoptosis is a highly regulated process involving distinct stages[9]. We use a multi-parametric approach to confirm apoptosis, as relying on a single marker can be misleading[10]. We will measure an early event (membrane asymmetry) and a mid-stage event (caspase activation).

Recommended Assay: Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS[10]. PI is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells). By using both stains with flow cytometry, we can distinguish four cell populations:

-

Annexin V- / PI-: Healthy cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Caption: Simplified apoptosis pathway showing the targets of common detection assays.

Oxidative Stress Evaluation: Is the Compound Disrupting Redox Balance?

Causality: Oxidative stress is a common mechanism of toxicity that can lead to damage of lipids, proteins, and DNA[11]. Measuring both the cause (ROS) and the effect (antioxidant depletion, macromolecule damage) provides a comprehensive picture.

Recommended Assays: A Multi-Marker Panel

-

Intracellular ROS Detection: Use a fluorescent probe like DCFDA, which becomes highly fluorescent upon oxidation by ROS. An increase in fluorescence indicates a rise in intracellular ROS levels[12].

-

Glutathione (GSH/GSSG) Ratio Assay: Glutathione is a major cellular antioxidant. Under oxidative stress, reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG). A decrease in the GSH/GSSG ratio is a classic indicator of oxidative stress[8].

-

Lipid Peroxidation (MDA) Assay: ROS can attack lipids in cell membranes, a process called lipid peroxidation. Malondialdehyde (MDA) is a stable end-product of this process and can be measured using colorimetric assays like the TBARS assay[12].

Data Presentation: Oxidative Stress Marker Summary

| Concentration (µM) | Relative ROS Levels (% of Control) | GSH/GSSG Ratio | MDA Levels (nmol/mg protein) |

| 0 (Vehicle) | 100% | Result | Result |

| IC₅₀ / 2 | Result | Result | Result |

| IC₅₀ | Result | Result | Result |

Synthesis and Conclusion

The toxicological assessment of a novel compound like tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate demands a structured, evidence-based approach. By progressing through a tiered system—starting with broad cytotoxicity, moving to specific genotoxicity, and culminating in mechanistic studies of apoptosis and oxidative stress—researchers can build a robust safety profile. This guide provides the strategic framework and validated methodologies necessary to perform this evaluation. Interpreting the data in an integrated manner is key: for example, observing ROS generation alongside DNA damage (micronuclei) and apoptosis (Annexin V positivity) would strongly suggest that the compound's toxicity is mediated by oxidative stress leading to programmed cell death. This comprehensive profile is essential for making informed decisions in the drug development and chemical safety assessment process.

References

-